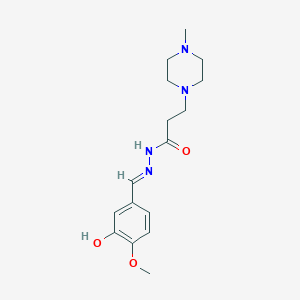

N'-(3-hydroxy-4-methoxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The chemical N'-(3-hydroxy-4-methoxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide is part of a class of compounds known for their diverse chemical structures and potential biological activities. While specific literature directly addressing this compound was not found, studies on similar chemicals suggest they are often explored for their possible therapeutic benefits and chemical properties.

Synthesis Analysis

Similar compounds, such as N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, have been synthesized through acid-catalyzed reactions involving carbohydrazides and aldehydes, which could provide insights into potential synthesis methods for the compound (Alotaibi et al., 2018).

Molecular Structure Analysis

The structure of similar synthesized compounds has been confirmed through techniques like infrared spectroscopy, nuclear magnetic resonance, mass spectroscopy, and X-ray diffraction (Alotaibi et al., 2018). These methods can be applied to analyze the molecular structure of N'-(3-hydroxy-4-methoxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide.

科学的研究の応用

Oxidative Removal in Piperazinediones

Research has demonstrated the oxidative removal capabilities of the N-(4-methoxybenzyl) group on 2,5-piperazinediones using cerium(IV) diammonium nitrate under mild conditions. This removal was performed on model compounds exhibiting various functional groups, highlighting a potential application in synthetic chemistry and pharmaceutical intermediate preparation (Yamaura et al., 1985).

Antagonistic Activity on Human Melanocortin-4 Receptor

Piperazinebenzylamines with small N-(1-methoxy-2-propyl) side chains have been identified as potent and selective antagonists of the human melanocortin-4 (MC4) receptor. These compounds exhibit moderate oral bioavailability in mice, which could be significant for therapeutic applications targeting obesity and related metabolic disorders (Pontillo et al., 2005).

Bioactivities of Phenolic Mannich Bases with Piperazines

A study focusing on new Mannich bases synthesized from vanillin-derived chalcone compounds and piperazines revealed cytotoxic/anticancer and carbonic anhydrase (CA) inhibitory effects. Compounds displayed promising activities, suggesting their potential as leads for further drug development (Gul et al., 2019).

Schiff Base Compounds: Synthesis, Characterization, and Bioactivities

Schiff base compounds synthesized from N'-substituted benzohydrazide and sulfonohydrazide derivatives demonstrated significant biological activities including antibacterial, antifungal, antioxidant, cytotoxic, and enzymatic activities. These compounds' interaction with Salmon sperm DNA indicates their potential for diverse biological applications (Sirajuddin et al., 2013).

Anti-Alzheimer's Activity of Benzylated Derivatives

A series of N-benzylated derivatives were synthesized and evaluated for anti-Alzheimer's activity, showing significant potential. By designing analogs based on the lead compound donepezil and modifying the core structure, these compounds demonstrated excellent anti-Alzheimer's profiles, suggesting their importance in the treatment of this neurodegenerative disorder (Gupta et al., 2020).

特性

IUPAC Name |

N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O3/c1-19-7-9-20(10-8-19)6-5-16(22)18-17-12-13-3-4-15(23-2)14(21)11-13/h3-4,11-12,21H,5-10H2,1-2H3,(H,18,22)/b17-12+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHLQNKZYHLXLLF-SFQUDFHCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCC(=O)NN=CC2=CC(=C(C=C2)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)CCC(=O)N/N=C/C2=CC(=C(C=C2)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3S)-3-amino-4-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-4-oxo-2-butanol dihydrochloride](/img/structure/B5514186.png)

![4-[(3-isobutyl-5-isoxazolyl)carbonyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5514187.png)

![[2-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3-yl)propyl]amine dihydrochloride](/img/structure/B5514194.png)

![3,5-dimethyl-N-[2-(trifluoromethyl)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5514200.png)

![N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5514204.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B5514229.png)

![N-(3-methylphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5514232.png)

![1-[N-methyl-N-(3-pyridinylmethyl)glycyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5514243.png)

![3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-(1H-imidazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514271.png)